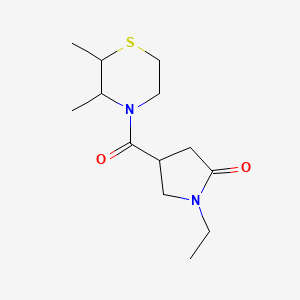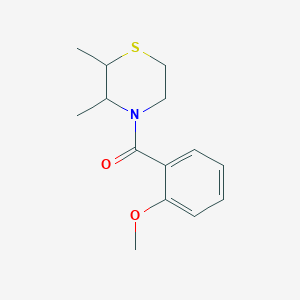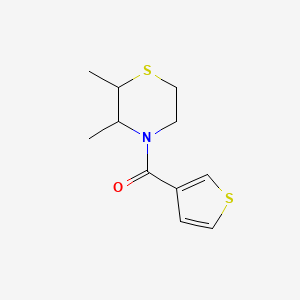
2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is a member of the class of benzamides, which are known for their ability to interact with various biological targets. In
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide involves its interaction with various biological targets. It has been shown to act as a selective CB1 receptor antagonist, which may contribute to its potential as a treatment for neurological disorders. Additionally, it has been shown to act as a TRPV1 agonist, which may contribute to its potential as a treatment for pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential effects on the endocannabinoid system, which is involved in various physiological processes such as pain, mood, and appetite. Additionally, its interaction with TRPV1 may contribute to its potential as a treatment for pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide is its potential as a selective CB1 receptor antagonist, which may contribute to its potential as a treatment for neurological disorders. Additionally, its interaction with TRPV1 may contribute to its potential as a treatment for pain and inflammation. However, one limitation is that its biochemical and physiological effects are still being studied, and further research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for the study of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide. One potential direction is to further explore its potential as a treatment for neurological disorders, such as epilepsy and schizophrenia. Additionally, further research is needed to fully understand its interaction with TRPV1 and its potential as a treatment for pain and inflammation. Finally, more studies are needed to fully understand the biochemical and physiological effects of this compound, which may lead to new applications in pharmaceutical research.
In conclusion, this compound is a chemical compound that has potential applications in pharmaceutical research. Its synthesis method has been optimized to yield high purity and yield, and it has been shown to interact with various biological targets. Its potential as a treatment for neurological disorders, pain, and inflammation is still being studied, and further research is needed to fully understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis method of 2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide involves the reaction of 2-fluorobenzoyl chloride with 3-methylthiophene in the presence of a base such as triethylamine. The resulting product is then reacted with cyclohexylamine to obtain the final compound. This synthesis method has been optimized to yield high purity and yield of this compound.
Aplicaciones Científicas De Investigación
2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide has been studied for its potential applications in pharmaceutical research. It has been shown to interact with various biological targets, including the cannabinoid receptor CB1 and the transient receptor potential vanilloid 1 (TRPV1). These interactions have led to potential applications in the treatment of pain, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
2-fluoro-N-(3-methylsulfanylcyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNOS/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-3,7-8,10-11H,4-6,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQRYDRAVZJSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC(C1)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)


![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)

![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)


